molecular formula C10H17N3 B3120681 N4,N4-diethylbenzene-1,2,4-triamine CAS No. 26886-71-5

N4,N4-diethylbenzene-1,2,4-triamine

Cat. No. B3120681
CAS RN: 26886-71-5
M. Wt: 179.26 g/mol
InChI Key: WBESZLACIAKKAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N4,N4-diethylbenzene-1,2,4-triamine” were not found, related compounds such as “N4,N4-dimethylbenzene-1,2,4-triamine” have been synthesized using methods like acylation of 1,4-phenylenediamine followed by N-4 alkylation .


Molecular Structure Analysis

The molecular formula of “N4,N4-diethylbenzene-1,2,4-triamine” is C10H17N3 . The InChI code for a similar compound, “N4,N4-dimethylbenzene-1,2,4-triamine”, is 1S/C8H13N3/c1-11(2)6-3-4-7(9)8(10)5-6/h3-5H,9-10H2,1-2H3 .


Physical And Chemical Properties Analysis

“N4,N4-diethylbenzene-1,2,4-triamine” has a molecular weight of 179.26 . The storage temperature is -70 degrees .

Scientific Research Applications

Oxidation of C-H Bonds

  • Oxidation of Alkanes : Nonheme oxoiron(IV) complexes with ligands such as N4Py and Bn-tpen have shown the ability to oxidize strong C-H bonds in alkanes at room temperature. This research is significant in understanding the mechanisms of mononuclear nonheme iron enzymes and their potential applications in chemical transformations (Kaizer et al., 2004).

Synthesis and Structural Analysis

  • Triazine Derivatives : Research has been conducted on the synthesis of various triazine derivatives, such as trisazahexaradialene, showing potential applications in materials science and organic chemistry (Gall, Gilmore, & MacNicol, 1980).

Biological Applications

  • Antibacterial Activity : Certain triazine-based compounds have been synthesized and found to exhibit antibacterial activity, demonstrating potential applications in developing antimicrobial agents (Baldaniya, 2010).

Polyamine Transporters

  • Cellular Transport : Studies on N1-substituted triamines have explored their role in facilitating the entry of compounds into cells via polyamine transporters, indicating potential applications in drug delivery systems (Wang, Delcros, Biggerstaff, & Phanstiel, 2003).

Catalysis

  • Selective Reduction Processes : Polyamine–cobalt complexes have been used in selective reduction reactions, indicating their potential use in various catalytic processes (Arai, Mijin, & Takahashi, 1972).

Energetic Materials

  • Thermally Stable Energetic Materials : Research into fused triazoles featuring N4 linkages has shown the potential for creating thermally stable, insensitive, and highly energetic materials (Li, Sun, Lin, & Lu, 2021).

Photocatalysis

  • Visible-Light-Driven Photocatalysis : Studies on holey defective g-C3 N4 photocatalysts, derived from triazine, have demonstrated enhanced photocatalytic activity for hydrogen peroxide production, indicating applications in energy-related fields (Shi, Yang, Zhou, Liu, Yin, Hai, Song, & Ye, 2018).

Safety and Hazards

The safety information for “N4,N4-diethylbenzene-1,2,4-triamine” indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4-N,4-N-diethylbenzene-1,2,4-triamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-3-13(4-2)8-5-6-9(11)10(12)7-8/h5-7H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBESZLACIAKKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4,N4-diethylbenzene-1,2,4-triamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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